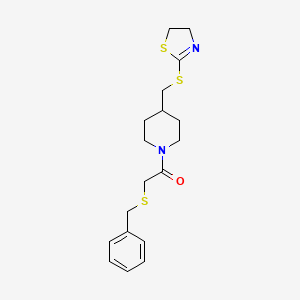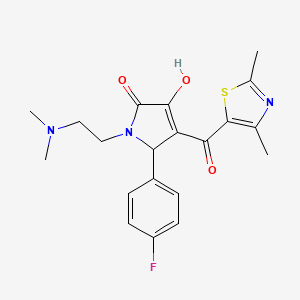![molecular formula C11H9ClN2OS B2413011 4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-08-9](/img/structure/B2413011.png)
4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 460730-08-9 . It has a molecular weight of 252.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H9ClN2OS/c1-7-4-2-3-5-8(7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound has a molecular weight of 252.72 .Scientific Research Applications
Antibacterial Activity
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of precursors under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Investigating its mode of action and efficacy against drug-resistant strains could be valuable for developing new antimicrobial agents.
Nitazoxanide Synergy
Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against Helicobacter pylori when administered alongside omeprazole. Investigating potential synergistic effects with our compound could enhance its therapeutic profile .
Anti-Inflammatory Properties
Darbufelone: , a marketed anti-inflammatory drug, contains a thiazole moiety. It has shown promise as a lung cancer cell growth inhibitor. Exploring similar anti-inflammatory effects of our compound could be worthwhile .
Urease Inhibition
In pharmaceutical chemistry, the thiourea skeleton is significant. Our compound’s structure suggests potential as a urease inhibitor. Researchers have synthesized related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains. Investigating its urease inhibitory activity could lead to novel therapeutic strategies .
Chlorine Substituent Effects
The presence of chlorine in low molecular weight compounds can alter their biological activity by modifying the electrophilicity of carbon in C-Cl bonds. Further studies could elucidate how the chlorine substituent impacts our compound’s properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The compound “4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .
Mode of Action
They can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, which can result in various cellular effects .
properties
IUPAC Name |
4-chloro-2-(2-methylanilino)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-2-3-5-8(7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUKJGAULDWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

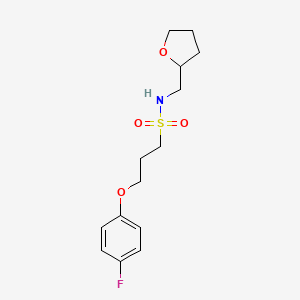

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
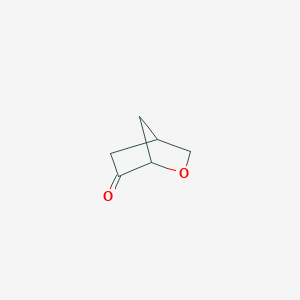
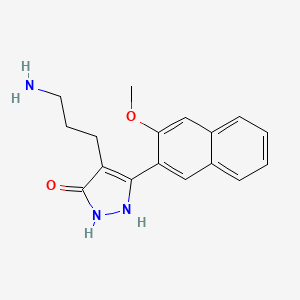
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

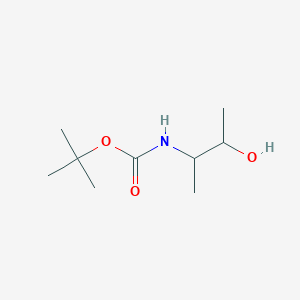
![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)
